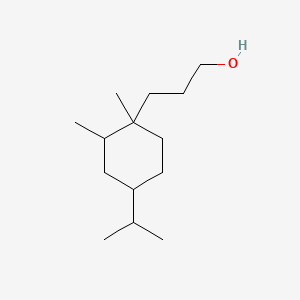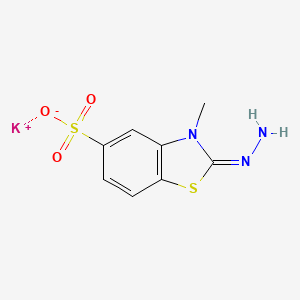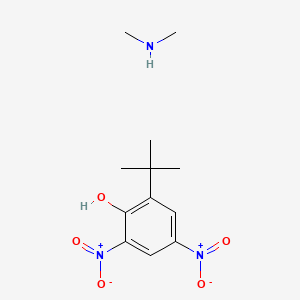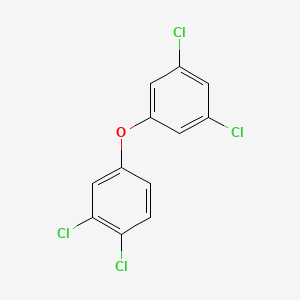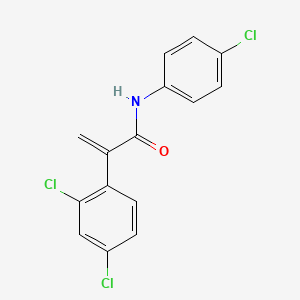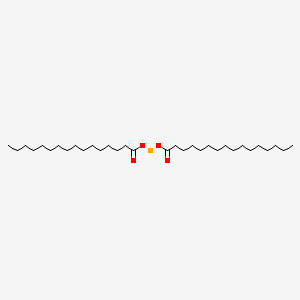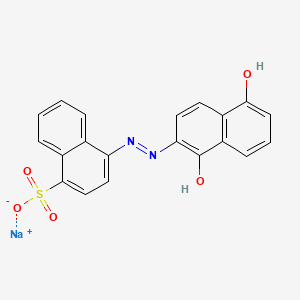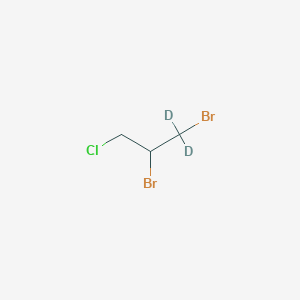
1,2-Dibromo-3-chloropropane-1,1-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3-chloropropane-1,1-d2 is a deuterated analog of 1,2-Dibromo-3-chloropropane, an organic compound with the formula BrCH(CH2Br)(CH2Cl). It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, until its use was banned due to its harmful effects on human health .
Métodos De Preparación
1,2-Dibromo-3-chloropropane-1,1-d2 can be synthesized through the addition of bromine to 3-chloropropene under normal pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation . Industrial production methods involve the use of bromine and 3-chloropropene, with the reaction typically catalyzed by copper(I) bromide or iron(II) bromide .
Análisis De Reacciones Químicas
1,2-Dibromo-3-chloropropane-1,1-d2 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding brominated and chlorinated products.
Reduction: Can be reduced to form less brominated or chlorinated derivatives.
Substitution: Undergoes nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3-chloropropane-1,1-d2 has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of tritium-labeled compounds.
Biology: Employed in studies involving DNA alkylation and the formation of DNA adducts.
Medicine: Investigated for its potential effects on cellular processes and its role in toxicology studies.
Industry: Utilized in the synthesis of flame-retardant materials and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1-d2 involves its ability to alkylate DNA, leading to the formation of DNA adducts. This process can interfere with DNA replication and transcription, ultimately causing cellular damage and mutations. The compound targets nucleophilic sites within the DNA molecule, particularly the N7 position of guanine .
Comparación Con Compuestos Similares
1,2-Dibromo-3-chloropropane-1,1-d2 can be compared with other similar compounds such as:
1,2-Dibromo-3-chloropropane: The non-deuterated analog, which has similar chemical properties but differs in isotopic composition.
1,2-Dibromoethane: Another brominated compound used as a fumigant, but with different reactivity and applications.
1,3-Dichloropropane: A chlorinated compound with similar structural features but different chemical behavior.
The uniqueness of this compound lies in its deuterated nature, which can be advantageous in certain research applications, such as tracing and studying reaction mechanisms.
Propiedades
Número CAS |
112821-99-5 |
|---|---|
Fórmula molecular |
C3H5Br2Cl |
Peso molecular |
238.34 g/mol |
Nombre IUPAC |
1,2-dibromo-3-chloro-1,1-dideuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2 |
Clave InChI |
WBEJYOJJBDISQU-DICFDUPASA-N |
SMILES isomérico |
[2H]C([2H])(C(CCl)Br)Br |
SMILES canónico |
C(C(CBr)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


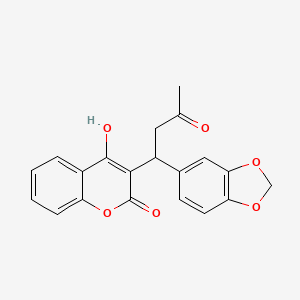
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)

